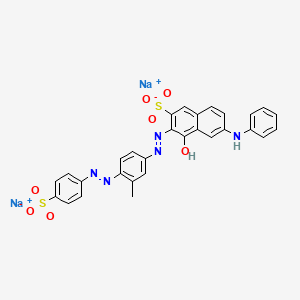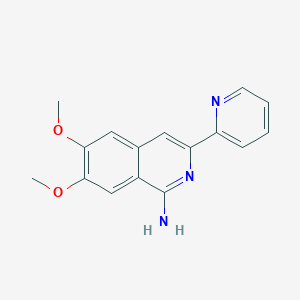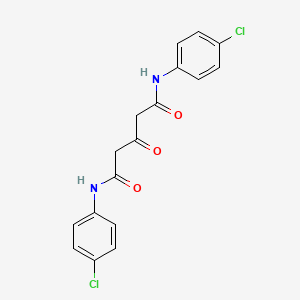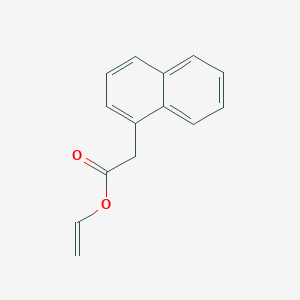
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt is a complex organic compound. It is a member of the azo dye family, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries, including textiles, printing, and cosmetics, due to its excellent dyeing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo compound.
Further Coupling: The resulting azo compound undergoes a second coupling reaction with 3-methyl-4-aminobenzenesulfonic acid to form the final product.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amino groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The phenolic and amino groups can participate in hydrogen bonding and other interactions with biological molecules, contributing to its staining and dyeing properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((3-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
Uniqueness
The unique combination of functional groups in 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt gives it distinct properties, such as high solubility in water, strong dyeing ability, and stability under various conditions. These characteristics make it particularly valuable in applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
67990-24-3 |
|---|---|
Fórmula molecular |
C29H21N5Na2O7S2 |
Peso molecular |
661.6 g/mol |
Nombre IUPAC |
disodium;6-anilino-4-hydroxy-3-[[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H23N5O7S2.2Na/c1-18-15-23(11-14-26(18)33-31-21-9-12-24(13-10-21)42(36,37)38)32-34-28-27(43(39,40)41)16-19-7-8-22(17-25(19)29(28)35)30-20-5-3-2-4-6-20;;/h2-17,30,35H,1H3,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clave InChI |
LXBHJKLUEUFFOS-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)

![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)

![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)

